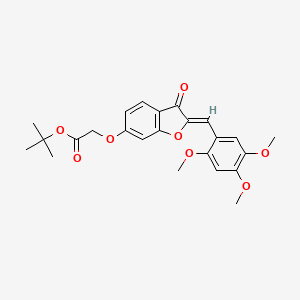![molecular formula C15H18FNO B2907588 N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide CAS No. 2411306-75-5](/img/structure/B2907588.png)
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide, also known as FPEPB, is a chemical compound that has been studied for its potential use in scientific research. FPEPB is a synthetic cannabinoid that has been shown to have a high affinity for the CB1 receptor, which is a key component of the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has been used to study the role of the endocannabinoid system in various physiological and pathological conditions, including pain, anxiety, depression, and addiction.
Wirkmechanismus
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, such as WIN55,212-2 and CP55,940.
Biochemical and Physiological Effects
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and antidepressant effects. N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has also been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has several advantages for use in lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which makes it a more potent tool for studying the receptor. However, N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has some limitations for use in lab experiments. It has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood. Additionally, N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has a short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide. One area of research is the potential use of N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide as a treatment for pain, anxiety, depression, and addiction in humans. Another area of research is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor than N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide. Finally, research could focus on the development of new methods for synthesizing N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide involves several steps, including the reaction of 3-fluorophenylacetonitrile with propylmagnesium bromide to yield 3-fluorophenylpropanenitrile. The resulting compound is then reacted with propargyl bromide to yield N-(3-fluorophenyl)-N-prop-2-yn-1-amine. Finally, this compound is reacted with propargyl bromide and potassium tert-butoxide to yield N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide.
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-3-6-15(18)17(10-4-2)11-9-13-7-5-8-14(16)12-13/h5,7-8,12H,4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISNEJPDYJFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

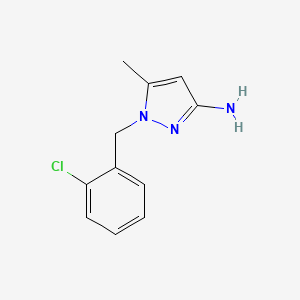

![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2907512.png)

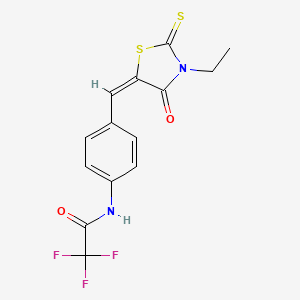
![(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2907516.png)

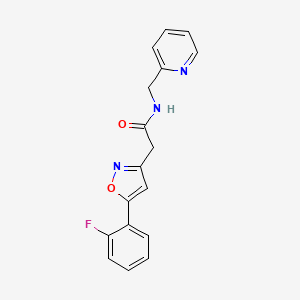
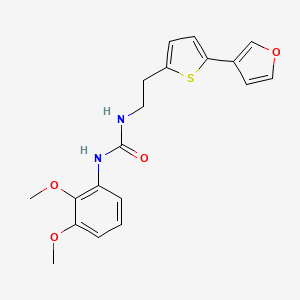
![1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2907523.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2907524.png)

